molecular formula C11H10O4 B13450017 2,3-Dihydro-1H-indene-4,7-dicarboxylic acid

2,3-Dihydro-1H-indene-4,7-dicarboxylic acid

Cat. No.: B13450017
M. Wt: 206.19 g/mol
InChI Key: VPKWJXAIOORFOS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4,7-dicarboxylic acid is an organic compound with a bicyclic structure It is a derivative of indene, featuring two carboxylic acid groups at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-indene-4,7-dicarboxylic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. The final step involves hydrogenation over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-4,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydro-1H-indene-4,7-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indene-4,7-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indene-4,7-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2,3-dihydro-1H-indene-4,7-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-4-5-9(11(14)15)7-3-1-2-6(7)8/h4-5H,1-3H2,(H,12,13)(H,14,15)

InChI Key

VPKWJXAIOORFOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)C(=O)O)C(=O)O

Origin of Product

United States

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